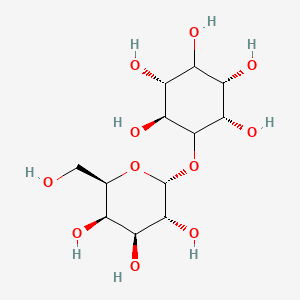
ガラクトイノシトール
説明
Galactinol is a disaccharide that plays a crucial role in the biosynthesis of raffinose family oligosaccharides (RFOs). It is synthesized from myo-inositol and uridine diphosphate galactose by the enzyme galactinol synthase . Galactinol serves as a galactosyl donor in the formation of raffinose, stachyose, and verbascose, which are important for plant stress responses and carbohydrate storage .
科学的研究の応用
Galactinol has several scientific research applications, particularly in plant biology and stress physiology. It is involved in:
Plant Stress Responses: Galactinol and its derivatives, such as raffinose and stachyose, act as osmoprotectants, helping plants to tolerate abiotic stresses like drought, salinity, and temperature extremes.
Carbohydrate Storage: RFOs, synthesized from galactinol, serve as storage carbohydrates in seeds and other plant tissues.
Biotechnological Applications: Overexpression of galactinol synthase genes in transgenic plants has been explored to enhance stress tolerance and improve crop yields.
作用機序
Target of Action
Galactinol synthase (GolS) is the primary target of galactinol . GolS is a key enzyme in the synthesis of raffinose family oligosaccharides (RFOs) in higher plants . It provides activated galactosyl groups for RFO oligosaccharides . Genes encoding GolS protein belong to the subfamily of glycosyltransferases 8 (GT8) gene family .
Mode of Action
Galactinol interacts with its target, GolS, to produce raffinose and other higher molecular weight RFOs . This is achieved through the galactosylation of myo-inositol to produce galactinol . The subsequent addition of activated galactose moieties donated by galactinol results in the synthesis of raffinose and other RFOs .
Biochemical Pathways
The biosynthesis of RFOs begins with the activity of galactinol synthase (GolS), a GT8 family glycosyltransferase . GolS galactosylates myo-inositol to produce galactinol . Raffinose and the subsequent higher molecular weight RFOs (Stachyose, Verbascose, and Ajugose) are synthesized from sucrose by the subsequent addition of activated galactose moieties donated by galactinol .
Pharmacokinetics
It is known that galactinol and its derivatives serve as compatible solutes and offer protection in various eukaryotes .
Result of Action
The direct product of GolS catalysis, galactinol, and raffinose can scavenge hydroxyl radicals to contact the accumulation of reactive oxygen species (ROS) under stress conditions . Therefore, GolS plays important roles in transport and storage of carbon, response to biotic and abiotic stress conditions, and desiccation effects during seed maturation .
Action Environment
Galactinol and its derivatives are known to serve as osmoprotectants in response to various abiotic stresses in plants . For instance, the expression levels of GolS genes in rice were found to increase under cold and heat stress . Moreover, the application of galactinol improved the cold and heat tolerances of tomato plants .
生化学分析
Biochemical Properties
Galactinol plays a crucial role in biochemical reactions, particularly in the biosynthesis of raffinose family oligosaccharides. The enzyme galactinol synthase (EC 2.4.1.123) is responsible for the formation of galactinol from UDP-galactose and myo-inositol. This enzyme is a member of the glycosyltransferase 8 (GT8) family and is regulated by various abiotic stresses . Galactinol interacts with several biomolecules, including raffinose and stachyose, by serving as a galactosyl donor. The interaction between galactinol and these oligosaccharides is essential for their biosynthesis and subsequent physiological functions .
Cellular Effects
Galactinol has significant effects on various types of cells and cellular processes. In plants, galactinol and its derivatives, such as raffinose and stachyose, are involved in stress tolerance mechanisms. These compounds help in mitigating the effects of abiotic stresses, such as heat and oxidative stress, by reducing the accumulation of reactive oxygen species (ROS) and preventing lipid peroxidation . Galactinol influences cell signaling pathways, gene expression, and cellular metabolism by modulating the levels of ROS and other stress-related molecules .
Molecular Mechanism
The molecular mechanism of galactinol involves its role as a galactosyl donor in the biosynthesis of raffinose family oligosaccharides. Galactinol binds to the active site of galactinol synthase, where it undergoes a catalytic reaction to transfer a galactosyl group to myo-inositol . This binding interaction is crucial for the enzyme’s activity and the subsequent formation of raffinose and other oligosaccharides. Additionally, galactinol may influence gene expression by modulating the levels of stress-related transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of galactinol can change over time. Galactinol is relatively stable under normal conditions, but its stability can be affected by factors such as temperature, pH, and the presence of other reactive molecules . Over time, galactinol may degrade, leading to changes in its concentration and effectiveness in biochemical reactions. Long-term studies have shown that galactinol and its derivatives can have sustained effects on cellular function, particularly in stress tolerance and carbohydrate metabolism .
Dosage Effects in Animal Models
The effects of galactinol vary with different dosages in animal models. While specific studies on galactinol in animal models are limited, it is known that the compound can have threshold effects, where low doses may have minimal impact, and higher doses can lead to significant physiological changes . At high doses, galactinol may exhibit toxic or adverse effects, such as disrupting normal cellular functions and causing oxidative stress .
Metabolic Pathways
Galactinol is involved in several metabolic pathways, primarily in the biosynthesis of raffinose family oligosaccharides. The enzyme galactinol synthase catalyzes the formation of galactinol, which then serves as a substrate for the synthesis of raffinose, stachyose, and verbascose . These oligosaccharides are important for carbohydrate storage and stress tolerance in plants. Galactinol also interacts with various enzymes and cofactors involved in carbohydrate metabolism, influencing metabolic flux and metabolite levels .
Transport and Distribution
Galactinol is transported and distributed within cells and tissues through specific transporters and binding proteins. These transporters facilitate the movement of galactinol across cellular membranes, ensuring its availability for biochemical reactions . The distribution of galactinol within cells and tissues can affect its localization and accumulation, influencing its physiological functions and effectiveness in stress tolerance .
Subcellular Localization
The subcellular localization of galactinol is crucial for its activity and function. Galactinol is primarily localized in the cytoplasm, where it participates in the biosynthesis of raffinose family oligosaccharides . Additionally, galactinol may be targeted to specific compartments or organelles through post-translational modifications or targeting signals. This localization is essential for its role in stress tolerance and carbohydrate metabolism .
準備方法
Synthetic Routes and Reaction Conditions: Galactinol is synthesized in plants through the action of galactinol synthase, which catalyzes the reaction between myo-inositol and uridine diphosphate galactose . This enzyme-mediated process is the first committed step in the biosynthesis of RFOs .
Industrial Production Methods: overexpression of galactinol synthase genes in transgenic plants has been shown to increase the levels of galactinol and RFOs, suggesting a potential biotechnological approach for large-scale production .
化学反応の分析
Types of Reactions: Galactinol primarily participates in glycosylation reactions, where it donates a galactosyl group to other molecules. This is crucial in the formation of raffinose, stachyose, and other RFOs .
Common Reagents and Conditions: The key reagents involved in the synthesis of galactinol are myo-inositol and uridine diphosphate galactose. The reaction is catalyzed by galactinol synthase under physiological conditions .
Major Products Formed: The major products formed from the reactions involving galactinol are raffinose, stachyose, and verbascose. These oligosaccharides play significant roles in plant stress tolerance and carbohydrate storage .
類似化合物との比較
Raffinose: A trisaccharide formed from galactinol and sucrose.
Stachyose: A tetrasaccharide formed from raffinose and another galactosyl group.
Verbascose: A pentasaccharide formed from stachyose and an additional galactosyl group.
Uniqueness of Galactinol: Galactinol is unique in its role as the initial galactosyl donor in the biosynthesis of RFOs. While raffinose, stachyose, and verbascose are the end products, galactinol is the key intermediate that initiates the formation of these oligosaccharides .
特性
IUPAC Name |
(1S,2R,4S,5S)-6-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexane-1,2,3,4,5-pentol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-2-3(14)4(15)10(21)12(22-2)23-11-8(19)6(17)5(16)7(18)9(11)20/h2-21H,1H2/t2-,3+,4+,5?,6-,7+,8+,9+,10-,11?,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCWMRQDBPZKXKG-ZNVDUFQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(C(C(C(C2O)O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC2[C@H]([C@H](C([C@H]([C@@H]2O)O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10958068 | |
| Record name | Galactinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10958068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3687-64-7 | |
| Record name | Galactinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003687647 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Galactinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10958068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-O-α-D-galactopyranosyl-D-myo-inositol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.893 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GALACTINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WZE56L8UKR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is galactinol and what is its basic function in plants?
A1: Galactinol is a sugar molecule, specifically a galactosyl donor, found in plants. It plays a crucial role in the biosynthesis of raffinose family oligosaccharides (RFOs) [, , ]. These RFOs are thought to function as osmoprotectants, helping plants tolerate abiotic stresses like drought, salinity, and cold [, , , , ].
Q2: How is galactinol synthesized in plants?
A2: Galactinol is synthesized from UDP-galactose and myo-inositol in a reaction catalyzed by the enzyme galactinol synthase (GolS) [, , , , ]. This enzymatic reaction represents the first committed step in the biosynthesis of RFOs [].
Q3: Are there different types of galactinol synthase enzymes in plants?
A3: Yes, plants often possess multiple genes encoding different isoforms of GolS [, , , ]. For example, in Arabidopsis, there are seven GolS genes with varying expression patterns in response to different stresses []. This suggests specialized roles for different GolS isoforms in tailoring RFO accumulation to specific environmental challenges.
Q4: What factors influence the activity of galactinol synthase?
A4: Galactinol synthase activity can be influenced by various factors, including substrate availability (myo-inositol and UDP-galactose), presence of metal ions (Mn2+ enhances activity, while certain others like Co2+, Zn2+, Cu2+, and Fe3+ are inhibitory) []. Additionally, some sugars like UMP, UDP, UTP, and nucleotides like AMP, ADP, ATP can also have inhibitory effects on its activity [].
Q5: How does the availability of myo-inositol affect RFO accumulation?
A5: Research suggests that myo-inositol availability can be a key factor controlling RFO accumulation, even more so than GolS activity alone []. For instance, in pea lines with varying RFO content, a strong correlation was observed between myo-inositol and RFO levels []. This highlights the importance of substrate availability in regulating the RFO pathway.
Q6: How does drought stress affect galactinol and RFOs in plants?
A6: Drought stress often leads to the upregulation of GolS genes and a subsequent increase in galactinol and raffinose levels in leaves [, , ]. This accumulation is thought to contribute to drought tolerance by acting as osmoprotectants, protecting cellular structures from dehydration damage [].
Q7: Beyond drought, are there other stresses where galactinol and RFOs play a protective role?
A7: Yes, both galactinol and raffinose have been implicated in plant responses to various stresses, including salinity, cold, and oxidative stress [, , , , , ]. The accumulation of these compounds under stress suggests a broad role in stress tolerance mechanisms.
Q8: Is there evidence that galactinol itself has a role in stress signaling?
A8: Some studies suggest that galactinol might act as a signaling molecule in stress responses. For instance, exogenous application of galactinol to plants has been shown to enhance resistance against pathogens and improve tolerance to drought and salt stress [, ].
Q9: How does galactinol contribute to seed desiccation tolerance?
A9: Galactinol, along with RFOs, accumulates significantly during seed development and plays a crucial role in desiccation tolerance [, , ]. This accumulation is thought to protect cellular structures from damage caused by dehydration during seed maturation and storage [].
Q10: What happens to galactinol and RFOs during seed germination?
A10: During seed germination, RFOs, including galactinol, are rapidly hydrolyzed [, ]. This process is believed to be important for providing energy and carbon skeletons for the developing seedling [].
Q11: What enzymes are involved in the breakdown of RFOs during germination?
A11: α-Galactosidases are thought to be the primary enzymes responsible for hydrolyzing RFOs during germination [, ]. These enzymes break down the complex RFOs into simpler sugars, releasing energy and building blocks for seedling growth.
Q12: Are there any examples of manipulating the galactinol pathway to improve stress tolerance in crops?
A12: Yes, several studies have shown that overexpressing GolS genes in plants like Arabidopsis, rice, and tomato can lead to increased galactinol and raffinose accumulation, enhancing their tolerance to stresses like drought, cold, and oxidative stress [, , , ].
Q13: How does galactinol interact with other metabolic pathways in plants?
A13: The galactinol pathway interacts with other carbohydrate metabolic pathways, such as the biosynthesis of galactosyl cyclitols [, ]. For example, in some plants, galactinol can donate galactosyl units to D-pinitol, leading to the formation of galactosyl pinitols [, ]. These interactions highlight the complexity of carbohydrate metabolism and its role in plant stress responses.
Q14: Are there any known negative consequences of manipulating the galactinol pathway in plants?
A14: While increasing galactinol and RFOs can enhance stress tolerance, some studies suggest potential trade-offs. For instance, constitutive overexpression of ZmAGA1, an enzyme involved in RFO hydrolysis, in Arabidopsis, enhanced seed germination under stress but reduced seed aging tolerance []. This suggests a balance must be maintained in RFO levels for optimal plant performance under various conditions.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


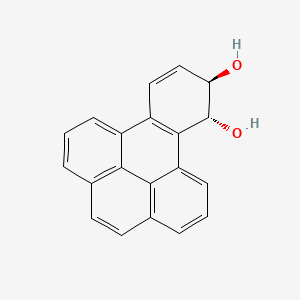


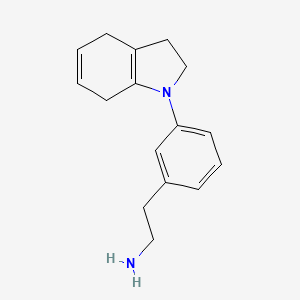

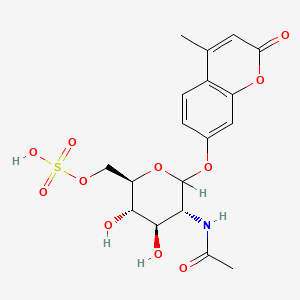
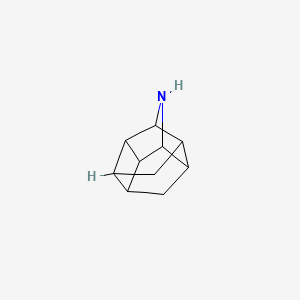
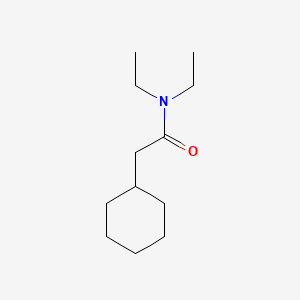
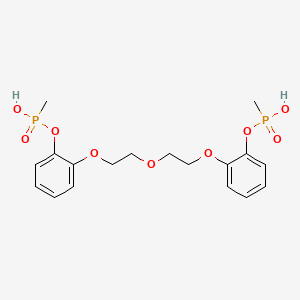
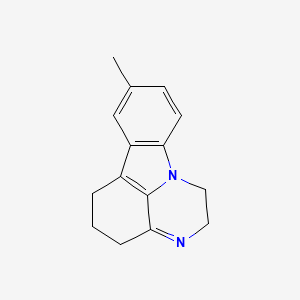
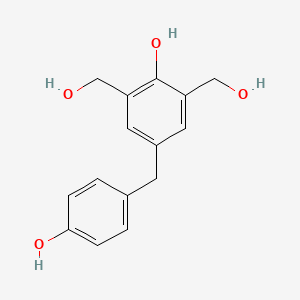
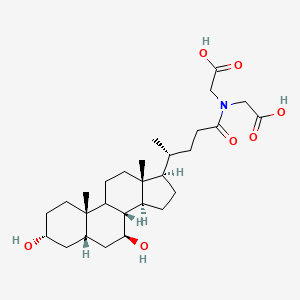
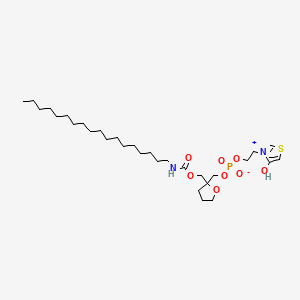
![Sodium 4-methoxy-6-[(6-methoxy-1H-benzimidazole-2-sulfinyl)methyl]-5-methylpyridine-3-carboxylate (1/1)](/img/structure/B1212771.png)
